3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine
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Overview
Description
3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . This compound is characterized by its unique structure, which includes a methoxy group and a tetrahydronaphtho dioxol ring system fused to a pyridine ring .
Preparation Methods
The synthesis of 3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphtho dioxol ring system: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with pyridine: The final step involves coupling the naphtho dioxol intermediate with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Similar compounds to 3-(7-Methoxy-3a,4,5,9b-tetrahydronaphtho(1,2-d)(1,3)dioxol-2-yl)pyridine include other naphtho dioxol derivatives and pyridine-containing compounds. These compounds share structural similarities but may differ in their functional groups or ring systems, leading to variations in their chemical properties and applications. Some examples of similar compounds include:
- 3-(7-Methoxy-3a,4,5,9b-tetrahydro-2H-naphtho(1,2-d)(1,3)dioxol-2-yl)pyridine
- This compound .
Properties
CAS No. |
82519-88-8 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(7-methoxy-3a,4,5,9b-tetrahydrobenzo[e][1,3]benzodioxol-2-yl)pyridine |
InChI |
InChI=1S/C17H17NO3/c1-19-13-5-6-14-11(9-13)4-7-15-16(14)21-17(20-15)12-3-2-8-18-10-12/h2-3,5-6,8-10,15-17H,4,7H2,1H3 |
InChI Key |
WPHNSNFGRGFCLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CC2)OC(O3)C4=CN=CC=C4 |
Origin of Product |
United States |
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